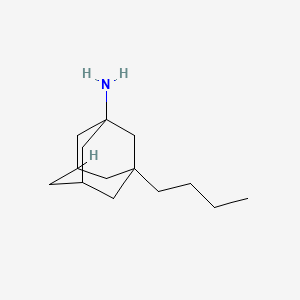
3-Butyladamantan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyladamantan-1-amine is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound features a butyl group attached to the adamantane framework, with an amine group at the first position. The adamantane structure imparts significant stability and rigidity, making its derivatives valuable in various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyladamantan-1-amine typically involves the functionalization of adamantane. One common method is the alkylation of adamantane, followed by amination. For instance, adamantane can be reacted with butyl bromide in the presence of a strong base to introduce the butyl group. Subsequent amination can be achieved using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can facilitate the alkylation and amination steps. These methods are optimized for large-scale production, ensuring high purity and consistent quality .
化学反応の分析
Types of Reactions: 3-Butyladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine to its corresponding amine oxide.
Substitution: The hydrogen atoms on the adamantane framework can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine oxides.
Substitution: Halogenated or alkylated adamantane derivatives.
科学的研究の応用
3-Butyladamantan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.
Medicine: Research explores its use in drug development, particularly for neurological disorders.
Industry: It is used in the production of high-performance materials, such as lubricants and coatings.
作用機序
The mechanism of action of 3-Butyladamantan-1-amine involves its interaction with biological targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In neurological applications, it may influence neurotransmitter release and uptake, contributing to its therapeutic effects .
類似化合物との比較
1-Adamantanamine: Lacks the butyl group, making it less hydrophobic.
3-Methyladamantan-1-amine: Features a methyl group instead of a butyl group, affecting its steric properties.
1,3-Diaminoadamantane: Contains two amine groups, offering different reactivity and applications.
Uniqueness: 3-Butyladamantan-1-amine’s unique structure, combining the stability of adamantane with the functional versatility of an amine and a butyl group, makes it particularly valuable in applications requiring both rigidity and reactivity. Its hydrophobic nature and ability to engage in various chemical reactions further enhance its utility in diverse fields .
特性
CAS番号 |
80904-85-4 |
|---|---|
分子式 |
C14H25N |
分子量 |
207.35 g/mol |
IUPAC名 |
3-butyladamantan-1-amine |
InChI |
InChI=1S/C14H25N/c1-2-3-4-13-6-11-5-12(7-13)9-14(15,8-11)10-13/h11-12H,2-10,15H2,1H3 |
InChIキー |
KUNFZDMYUIQERL-UHFFFAOYSA-N |
正規SMILES |
CCCCC12CC3CC(C1)CC(C3)(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)
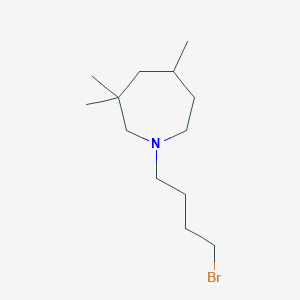
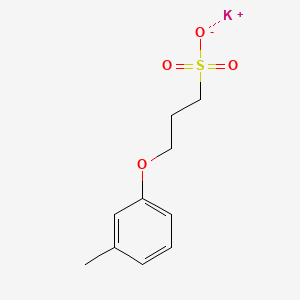
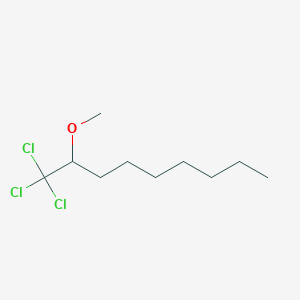
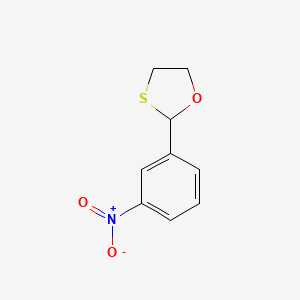
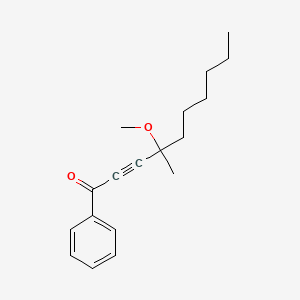
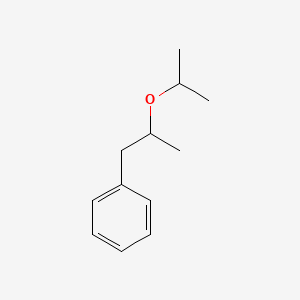
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
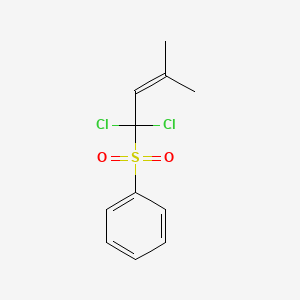
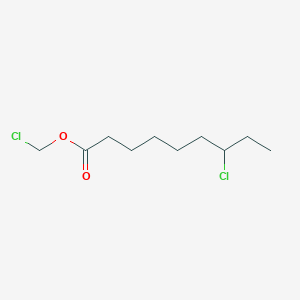
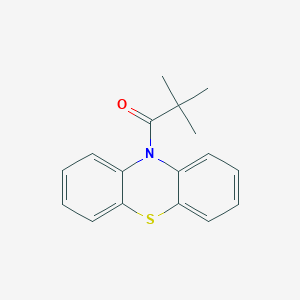
![N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14421947.png)
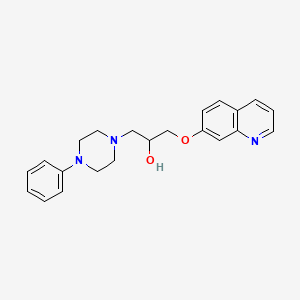
![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)
